5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Description
Properties
CAS No. |
135438-98-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
DGJNGBILNBXYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Reactions
A common synthetic approach to 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves condensation reactions between benzylamine derivatives and appropriate carboxylic acid precursors under acidic conditions, followed by cyclization to form the oxazoline ring system. This method typically proceeds via:
- Formation of β-hydroxy amides or related intermediates.
- Cyclodehydration to form the 4,5-dihydro-1,2-oxazole ring.
The cyclization step can be facilitated by reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, which promote intramolecular cyclodehydration at moderate temperatures (70–90 °C) with improved safety profiles when conducted in flow reactors rather than batch processes. Flow synthesis has been shown to increase yields by approximately 10% compared to batch methods due to enhanced heat transfer and mixing efficiency.
(3 + 2) Cycloaddition Reactions
Another synthetic route involves (3 + 2) cycloaddition reactions between benzyl-substituted cyclopropanes and nitrous acid or related nitroso compounds. This reaction inserts an N=O fragment into the three-membered carbocycle, forming the isoxazole ring characteristic of the target compound. Catalysts such as Cu(I) or Ru(II) complexes are often employed to improve reaction rates and selectivity, especially in industrial-scale syntheses.
Industrial Production Methods
Industrial synthesis focuses on scalability, yield optimization, and purity. Key features include:
- Use of catalytic systems (Cu(I), Ru(II)) to facilitate cycloaddition reactions.
- Optimization of solvent systems and reaction temperatures to maximize yield and minimize by-products.
- Implementation of continuous flow reactors to enhance safety and reproducibility.
Typical industrial processes involve:
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Cycloaddition | Cu(I) or Ru(II) catalyst, controlled temperature | High yield, high purity |
| Cyclodehydration | DAST or Deoxo-Fluor®, flow reactor, 70–90 °C | 10% higher yield than batch |
| Oxidation/Reduction Steps | Use of NaIO4 (oxidation), reducing agents as needed | Functional group modifications |
These methods ensure the production of 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid with consistent quality suitable for further chemical transformations.
Detailed Reaction Conditions and Reagents
Cyclodehydration of β-Hydroxy Amides
Hydroboration-Oxidation Sequence
An alternative preparation involves hydroboration of N-benzoyl-aminoalkenes followed by oxidation:
- Hydroboration: 9-BBN (2–6 equivalents), room temperature, 12–36 hours
- Oxidation: Ruthenium chloride (0.02–0.16 equivalents), sodium bicarbonate, sodium periodate, room temperature, 12–24 hours
- Solvent system: Mixed acetonitrile/carbon tetrachloride/water (ratios 1:1:1 to 2:2:3 v/v)
- Outcome: Conversion of primary alcohol intermediates to the target oxazole carboxylic acid
Coupling and Esterification
For derivatives or salt forms, coupling agents such as 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBT) in inert solvents (DMF, MeCN, THF) at 0 °C to ambient temperature are used to form esters or amide derivatives. This method is useful for preparing carboxylic acid esters or salts of the oxazole compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Condensation + Cyclodehydration | Benzylamine, carboxylic acids, DAST/Deoxo-Fluor® | 70–90 °C, flow reactor | 90–98 | High diastereoselectivity, safer in flow |
| (3 + 2) Cycloaddition | Benzylcyclopropane, Cu(I)/Ru(II) catalysts | Optimized industrial conditions | High | Scalable, high purity |
| Hydroboration-Oxidation | 9-BBN, RuCl3, NaIO4, NaHCO3 | Room temp, 12–36 h hydroboration; 12–24 h oxidation | Moderate to high | Multi-step, requires careful solvent control |
| Coupling/Esterification | EDC, HOBT, DMF/MeCN/THF | 0 °C to ambient | Up to 90 | For derivatives and salts |
Research Findings and Optimization Insights
- Flow chemistry significantly improves safety and yield in cyclodehydration steps compared to batch synthesis, reducing hazardous reagent exposure and improving heat management.
- Use of manganese dioxide (MnO2) as an oxidant in flow systems allows mild oxidation of oxazolines to oxazoles with minimal metal contamination (<10 ppb), important for pharmaceutical applications.
- Hydroboration-oxidation sequences provide a versatile route but require long reaction times and careful control of oxidation conditions to avoid decomposition.
- Coupling reactions using carbodiimide chemistry enable efficient formation of esters and salts, facilitating purification and isolation of the target compound or its derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the benzyl or isoxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, studies indicate that 5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can be synthesized to yield compounds with enhanced activity against various bacterial strains. This is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance.
Case Study: Synthesis of Antimicrobial Agents
A study conducted by Singh et al. (2023) demonstrated the synthesis of oxazole derivatives using 5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid as a precursor. The resulting compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for further drug development .
Table 1: Antimicrobial Efficacy of Oxazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | Staphylococcus aureus | 15 |
| Escherichia coli | 18 | |
| Derivative A | Staphylococcus aureus | 20 |
| Derivative B | Escherichia coli | 22 |
Agricultural Applications
Plant Growth Enhancement
The compound has been investigated for its role in enhancing plant growth and yield. A patent describes the use of 5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid in formulations aimed at improving crop yields through its biochemical effects on plant metabolism .
Case Study: Crop Yield Improvement
In a field trial reported by agricultural researchers in 2022, the application of formulations containing this compound resulted in a 25% increase in the yield of tomato plants compared to untreated controls. The mechanism was attributed to enhanced nutrient uptake and improved resistance to pathogens .
Table 2: Effects on Crop Yield
| Treatment | Crop Type | Yield Increase (%) |
|---|---|---|
| Control | Tomato | 0 |
| 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (low dose) | Tomato | 15 |
| 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (high dose) | Tomato | 25 |
Material Science
Polymer Synthesis
The compound has applications in the synthesis of polymers due to its reactive carboxylic acid group. It can be used to create cross-linked structures that enhance material properties such as thermal stability and mechanical strength.
Case Study: Development of Thermally Stable Polymers
Research conducted by Adib et al. (2019) demonstrated that incorporating 5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid into polymer matrices improved their thermal properties significantly. The study showed an increase in the glass transition temperature by approximately 10°C compared to control samples without the compound .
Table 3: Thermal Properties of Polymer Composites
| Polymer Composite | Glass Transition Temperature (°C) |
|---|---|
| Control | 60 |
| Polymer with 5-Benzyl derivative | 70 |
Mechanism of Action
The mechanism of action of 5-benzyl-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dihydroisoxazole-3-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: Benzyl vs. Diphenyl (Isoxadifen): The dual phenyl groups at position 5 increase steric hindrance and stability, making Isoxadifen a robust herbicide metabolite resistant to enzymatic degradation. Fluorophenyl: The electron-withdrawing fluorine atom in the 4-fluorophenyl derivative may alter electronic distribution, affecting binding affinity in receptor-targeted applications.
Synthetic and Metabolic Relevance :
- Dihydroisoxazole derivatives are often synthesized via cyclization reactions or hydrolysis of precursors (e.g., imidazole-oxazole hybrids).
- The 5-benzyl derivative’s synthesis could parallel methods used for phenyl or methylphenyl analogs, involving benzylamine or benzyl halide intermediates.
Commercial and Research Utility :
- Isoxadifen (CAS 209866-92-2) is commercially available as a herbicide metabolite, emphasizing agrochemical applications.
- The 5-phenyl and 5-(4-methylphenyl) variants are marketed as research chemicals, suggesting their utility in medicinal chemistry.
Research Implications and Gaps
- Pharmacological Potential: The benzyl derivative’s enhanced lipophilicity merits exploration in central nervous system (CNS) drug candidates, though toxicity profiles require evaluation.
- Comparative Bioactivity : Direct comparisons of IC₅₀ values, metabolic stability, and solubility among these analogs are lacking in the provided evidence, highlighting a research gap.
Biological Activity
5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- Molecular Formula : C11H11N1O3
- Molecular Weight : 219.21 g/mol
- CAS Number : 27228-60-0
Biological Activity Overview
The biological activity of 5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid includes:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound has been tested on several cancer cell lines, including breast and colon cancer cells.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models. This suggests potential therapeutic applications in inflammatory diseases.
The mechanisms by which 5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its biological effects include:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways that regulate cellular responses to stress and damage.
Synthesis Methods
The synthesis of 5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves:
- Condensation Reactions : Starting from benzylamine and appropriate carboxylic acids under acidic conditions.
- Cyclization Processes : The formation of the oxazole ring is crucial and often requires specific catalysts and temperature control to achieve optimal yields.
Antimicrobial Activity Study
In a study conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), 5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid was found to inhibit bacterial growth effectively with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This study highlights its potential as a lead compound for developing new antibiotics .
Anticancer Research
A recent investigation evaluated the anticancer effects on human breast cancer cell lines (MCF7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure . The compound was found to activate the p53 pathway, suggesting its role in tumor suppression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Mechanism of Action |
|---|---|---|---|
| 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | Dihydrooxazole derivative | Antimicrobial, anticancer | Enzyme inhibition |
| 7-Hydroxybenzopyran derivatives | Flavonoid-like structure | Anti-inflammatory | Cytokine modulation |
| 2-Amino-pyrido[3,4-d]pyrimidine | Pyrimidine derivative | Kinase inhibition | Receptor binding |
Q & A
Q. What synthetic routes are optimal for preparing 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid?
A practical approach involves adapting methods for analogous oxazole derivatives. For example, refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acid (e.g., benzyl-substituted acids) for extended periods (e.g., 15 hours) can yield carboxylate intermediates, which can be hydrolyzed to the carboxylic acid . Alternative routes may use cyclization of β-hydroxyamides with dehydrating agents. Optimization should focus on solvent choice (polar aprotic solvents like DMF) and catalyst selection (e.g., POCl₃ for cyclization).
Q. How can researchers purify 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid effectively?
Purification typically involves recrystallization using solvents like ethanol/water mixtures or column chromatography with silica gel (e.g., eluting with ethyl acetate/hexane gradients). Melting point determination (e.g., >300°C for similar carboxylic acids) can validate purity . For acidic impurities, ion-exchange chromatography or acid-base extraction (using NaHCO₃ to isolate the carboxylate) may enhance purity.
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm the benzyl group (δ ~7.3 ppm for aromatic protons) and oxazole ring protons (δ ~4.5-5.5 ppm for dihydrooxazole).
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (oxazole C=N).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₁NO₃ would yield 205.21 g/mol).
CAS RN cross-referencing ensures consistency with published data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying substituents on the oxazole ring?
Systematic optimization is required:
- Experimental Design : Use a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst loading). For example, highlights reflux duration (15 hours) as critical for benzoxazole synthesis .
- Data Analysis : Compare yields via HPLC or GC-MS to identify side products (e.g., uncyclized intermediates). Contradictions may arise from steric hindrance with bulky substituents, necessitating lower reaction temperatures or longer times.
Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic (HOMO-rich benzyl group) or electrophilic (carboxylic acid) sites.
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities. Solubility data (e.g., ethanol/DMSO compatibility from ) can refine solvent-accessible surface area (SASA) models .
Q. How to design derivatives of this compound for biological activity screening?
- Structural Modifications : Introduce substituents at the benzyl group (e.g., electron-withdrawing groups for enhanced stability) or the oxazole ring (e.g., fluorine for metabolic resistance). ’s synthesis of methyl esters (3a-e) provides a template for derivatizing the carboxylic acid moiety .
- In Vitro Assays : Prioritize derivatives based on computational predictions and test against targets like cyclooxygenase (COX) or antimicrobial models.
Q. What analytical methods differentiate between diastereomers or tautomers of this compound?
- Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol mobile phases to resolve enantiomers.
- Variable Temperature NMR : Monitor proton shifts to detect tautomerization (e.g., oxazole ring opening). X-ray crystallography (as in ’s mp data) provides definitive structural confirmation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
